molecular formula C15H13ClF3N3O2S B2964187 5-chloro-2-methylsulfanyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-4-carboxamide CAS No. 1147696-44-3

5-chloro-2-methylsulfanyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-4-carboxamide

Cat. No.: B2964187
CAS No.: 1147696-44-3
M. Wt: 391.79
InChI Key: UCHDRVIPQIRLPY-UHFFFAOYSA-N
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Description

This pyrimidine-4-carboxamide derivative features a chloro substituent at position 5, a methylsulfanyl group at position 2, and a carboxamide moiety linked to a benzyl group substituted with a 2,2,2-trifluoroethoxy group at the 3-position.

Properties

IUPAC Name

5-chloro-2-methylsulfanyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N3O2S/c1-25-14-21-7-11(16)12(22-14)13(23)20-6-9-3-2-4-10(5-9)24-8-15(17,18)19/h2-5,7H,6,8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHDRVIPQIRLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NCC2=CC(=CC=C2)OCC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-methylsulfanyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-4-carboxamide (CAS No. 1147696-44-3) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its unique structure includes a pyrimidine core substituted with various functional groups, which may contribute to its biological activity.

  • Molecular Formula : C15H13ClF3N3O2S
  • Molecular Weight : 391.79 g/mol
  • Purity : Typically ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial for cell signaling pathways.

Antiplasmodial Activity

Recent research has identified related pyrimidine compounds as potential antimalarial agents. For instance, dual inhibitors of Plasmodium falciparum kinases have shown promising results in inhibiting the growth of malaria parasites. The structural similarity of this compound to these compounds suggests it may exhibit similar antiplasmodial activity.

Cytotoxicity Studies

In vitro assays have demonstrated that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, studies on related pyrimidine derivatives have shown IC50 values ranging from 0.29 to 0.90 µM against HepG2 and Caco-2 cell lines, indicating significant anticancer potential.

Case Studies

  • Study on Antimalarial Activity : A study evaluated the efficacy of pyrimidine derivatives against chloroquine-resistant strains of Plasmodium falciparum. The results indicated that certain derivatives inhibited parasite growth effectively and could serve as a basis for developing new antimalarial therapies.
  • Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of similar compounds on HePG-2 and Caco-2 cells. The findings revealed that these compounds could induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.

Data Table

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Pyrimidine AAntiplasmodialPlasmodium falciparum17
Pyrimidine BCytotoxicityHepG20.29
Pyrimidine CCytotoxicityCaco-20.90

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Pyrimidine Modifications

The target compound shares a 5-chloro-2-methylsulfanyl-pyrimidine core with several analogs. Key structural variations occur in the carboxamide substituents and sulfur-containing groups:

Table 1: Structural Comparison of Pyrimidine-4-carboxamide Derivatives
Compound Name / CAS / ID Position 2 Substituent Position 5 Substituent Carboxamide Substituent Key Distinctions
Target Compound Methylsulfanyl Chloro 3-(2,2,2-Trifluoroethoxy)benzyl Reference structure
5-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS 833431-09-7) Methylsulfanyl Chloro 4-Methoxyphenyl Methoxy group increases polarity vs. trifluoroethoxy.
5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide (CAS 835895-77-7) Ethylsulfanyl Chloro 2-Methoxyphenyl Ethylsulfanyl increases steric bulk; ortho-methoxy alters spatial orientation.
5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide (CAS 873082-64-5) (4-Fluorobenzyl)sulfanyl Chloro 2-(4-Sulfamoylphenyl)ethyl Extended alkyl chain and sulfamoyl group enhance hydrophilicity.
5-Chloro-N-(4-acetamidophenyl)-2-methylsulfanylpyrimidine-4-carboxamide (CAS 833430-42-5) Methylsulfanyl Chloro 4-Acetamidophenyl Acetamido group introduces hydrogen-bonding potential.

Impact of Substituent Variations

  • Trifluoroethoxy vs.
  • Methylsulfanyl vs. Ethylsulfanyl : Ethylsulfanyl (835895-77-7) increases steric hindrance, which may reduce binding affinity to targets requiring precise steric complementarity .
  • Benzyl vs.
  • Sulfamoyl and Acetamido Groups : Polar groups like sulfamoyl (873082-64-5) and acetamido (833430-42-5) improve aqueous solubility but may reduce membrane permeability compared to the lipophilic trifluoroethoxy group .

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